(5-Aminooxan-2-yl)methanol
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Overview
Description
(5-Aminooxan-2-yl)methanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines .
Industrial Production Methods
Industrial production of (5-Aminooxan-2-yl)methanol may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Aminooxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amination reagents such as ammonia or primary amines are used under mild conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Aminooxan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of (5-Aminooxan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]: These compounds share a similar chiral center and are used in similar applications.
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with a similar chiral structure, used in advanced materials and photochemical applications.
Uniqueness
(5-Aminooxan-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(5-aminooxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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